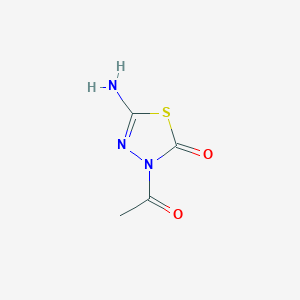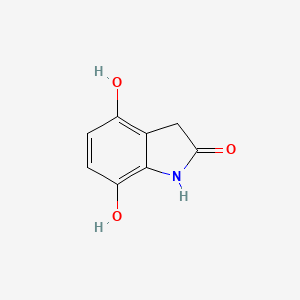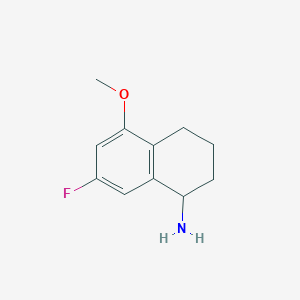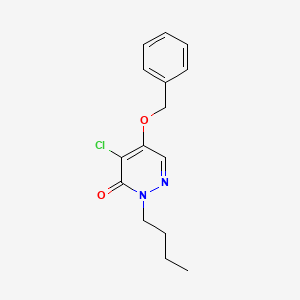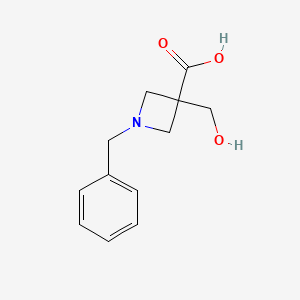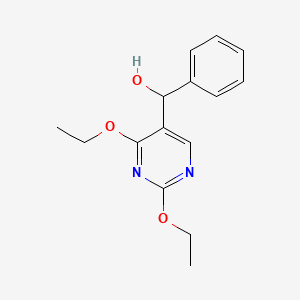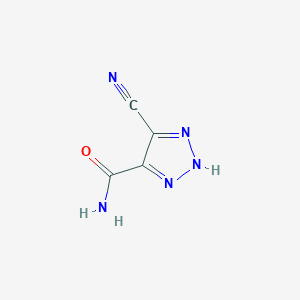![molecular formula C7H8N2O3 B13111530 (6,7-Dihydro-[1,4]dioxino[2,3-d]pyrimidin-2-yl)methanol](/img/structure/B13111530.png)
(6,7-Dihydro-[1,4]dioxino[2,3-d]pyrimidin-2-yl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(6,7-Dihydro-[1,4]dioxino[2,3-d]pyrimidin-2-yl)methanol is a heterocyclic compound that features a unique dioxino-pyrimidine structure
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (6,7-Dihydro-[1,4]dioxino[2,3-d]pyrimidin-2-yl)methanol typically involves the cyclization of 4,5-dihydroxy-2-methyl-pyrimidine followed by dibromination and oxidation of the methyl group. The resulting intermediate undergoes various chemical transformations to yield the final product .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve optimizing the laboratory synthesis for large-scale production. This includes ensuring the availability of starting materials, optimizing reaction conditions, and implementing efficient purification techniques.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methanol group, to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methanol group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
科学研究应用
(6,7-Dihydro-[1,4]dioxino[2,3-d]pyrimidin-2-yl)methanol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Medicine: Explored for its potential as a therapeutic agent, particularly in the development of drugs targeting specific biological pathways.
Industry: Utilized in the synthesis of specialty chemicals and materials.
作用机制
The mechanism of action of (6,7-Dihydro-[1,4]dioxino[2,3-d]pyrimidin-2-yl)methanol depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would vary based on the biological context and the specific derivatives of the compound being studied.
相似化合物的比较
6,7-Dihydro-5H-pyrano[2,3-d]pyrimidine: Another heterocyclic compound with a similar structure but different functional groups.
2-Substituted-6,7-dihydro-[1,4]dioxino[2,3-d]pyrimidines: Compounds with various substitutions at the 2-position, offering different chemical and biological properties.
Uniqueness: (6,7-Dihydro-[1,4]dioxino[2,3-d]pyrimidin-2-yl)methanol is unique due to its specific dioxino-pyrimidine structure, which imparts distinct chemical reactivity and potential biological activity. Its methanol group allows for further functionalization, making it a versatile intermediate in organic synthesis.
属性
分子式 |
C7H8N2O3 |
|---|---|
分子量 |
168.15 g/mol |
IUPAC 名称 |
6,7-dihydro-[1,4]dioxino[2,3-d]pyrimidin-2-ylmethanol |
InChI |
InChI=1S/C7H8N2O3/c10-4-6-8-3-5-7(9-6)12-2-1-11-5/h3,10H,1-2,4H2 |
InChI 键 |
PSHIFMCNSXNCEM-UHFFFAOYSA-N |
规范 SMILES |
C1COC2=NC(=NC=C2O1)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



